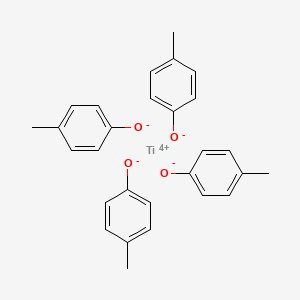

4-Methylphenolate;titanium(4+)

Description

Historical Context and Evolution of Titanium Phenoxide Research

Research into early transition metal complexes supported by aryloxide ligands has been a subject of significant interest for many years. oup.comakjournals.com These ligands have been shown to facilitate a variety of important reactions at metal centers. oup.com Historically, the synthesis of titanium(IV) aryloxides involved reacting titanium(IV) chloride with the corresponding phenol (B47542) in suitable molar ratios. akjournals.com Much of the early work focused on creating sterically demanding environments around the titanium center using bulky substituents on the phenoxide ligand. akjournals.com This approach aimed to control the coordination number and geometry of the resulting complexes, which in turn influences their reactivity.

A significant evolution in this field has been the move from simple monodentate phenoxides to more complex, multidentate ligands that chelate to the metal center. oup.comoup.comcolumbia.edu This strategy helps to prevent ligand redistribution reactions, a common challenge with coordinatively unsaturated metal complexes, thereby providing more stable and well-defined catalysts. oup.com The development of linked aryloxide ligands, such as tridentate and tetradentate systems, has allowed for the isolation and characterization of novel metal complexes with unique structural and reactive properties. oup.comoup.com

Significance of Phenoxide Ligands in Early Transition Metal Chemistry

Phenoxide ligands are crucial in the chemistry of early transition metals like titanium for several reasons. Their electronic properties can be finely tuned by changing the substituents on the aromatic ring. nih.gov Electron-donating or electron-withdrawing groups can modify the Lewis acidity and oxophilicity of the titanium center, which is critical for catalytic activity. acs.org This tunability allows for the rational design of catalysts for specific applications. rsc.org

Phenoxide ligands are also electronically versatile, capable of acting as one-electron, three-electron, or five-electron donors depending on the electronic requirements of the metal. columbia.edu This flexibility, combined with the steric bulk that can be incorporated into their structure, allows for precise control over the metal's coordination environment. columbia.edunih.gov This control is essential for stabilizing reactive species and directing the stereochemistry of catalytic transformations. Compared to the well-studied cyclopentadienyl-based systems, aryloxide complexes often exhibit greater reactivity due to higher unsaturation and lower coordination numbers, making them highly effective in catalysis. oup.com

Overview of Research Directions for 4-Methylphenolate (B8356698);titanium(4+) Complexes

Complexes involving 4-methylphenolate, the anion of p-cresol (B1678582), are part of a broader investigation into how simple phenoxide ligands influence titanium's catalytic behavior. Research on these and similar aryloxide complexes primarily focuses on their application in polymerization catalysis. Titanium(IV) phenoxide complexes have been extensively studied as catalysts for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polymers. nih.govnih.gov The combination of titanium with various aryloxy ligands can yield valuable catalysts for these reactions. nih.gov

Another major area of research is olefin polymerization. Titanium complexes with phenoxide ligands have been used to catalyze the polymerization of ethylene (B1197577) and the copolymerization of ethylene with other olefins like 1-octene. acs.orgnih.govacs.org The structure of the phenoxide ligand, including substituents like the methyl group in 4-methylphenolate, has a substantial impact on the catalytic activity and the properties of the resulting polymer, such as its molecular weight. acs.org For instance, studies have shown that modifying the substituents on the aryloxo moiety can balance steric and electronic effects to optimize catalytic performance. acs.org

Recent research also explores the use of these complexes in other catalytic transformations. For example, titanium-based catalysts are gaining attention for hydroamination and hydroaminoalkylation reactions, offering new mechanistic pathways complementary to those of late transition metals. rsc.org The synthesis of homoleptic tetra(aryloxide)titanium complexes, including those with 4-methylphenoxide, has been instrumental in studying fundamental reaction mechanisms like ligand disproportionation, which is critical for understanding catalyst stability. rsc.org

Table 1: Research Applications of Titanium(IV) Phenoxide Complexes

| Research Area | Specific Application | Phenoxide Ligand Type | Key Findings |

|---|---|---|---|

| Ring-Opening Polymerization | Synthesis of biodegradable polymers (e.g., PCL, PLA) | Monodentate and multidentate phenoxides | Ligand structure influences catalytic activity and polymer molecular weight. nih.govnih.gov |

| Olefin Polymerization | Ethylene homopolymerization and copolymerization | Substituted phenoxides, including 4-methylphenoxide | Substituents on the phenoxide ring affect catalyst activity and polymer properties. acs.orgacs.org |

| Multicomponent Coupling | Iminoamination reactions | Bidentate aryloxides | Electron-rich aryloxides can enhance catalytic activity but may be prone to disproportionation. rsc.org |

| Electrocatalysis | Electrochemical synthesis of ammonia | Titanium-based materials | Titanium's variable valence states provide active centers for catalysis. rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylphenolate;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNOEGVNJAATOQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylphenolate;titanium 4+ Complexes

Direct Synthesis Routes for Titanium(IV) 4-Methylphenoxide

Direct synthesis routes offer a straightforward approach to titanium(IV) 4-methylphenoxide complexes, utilizing readily available titanium precursors. The two principal methods involve the reaction of 4-methylphenol (p-cresol) with either titanium halides or titanium alkoxides and amides.

Reaction with Titanium Halides

Titanium tetrachloride (TiCl4) is a commonly employed precursor for the synthesis of titanium(IV) 4-methylphenoxide complexes. The reaction between TiCl4 and 4-methylphenol can lead to the formation of various products depending on the stoichiometry and reaction conditions. researchgate.netorganic-chemistry.org The reaction typically proceeds with the elimination of hydrogen chloride (HCl).

A general representation of this reaction is: TiCl4 + n(H-OAr) → TiCl(4-n)(OAr)n + n(HCl) where Ar = 4-methylphenyl and n = 1-4.

This method can be used to synthesize complexes with varying numbers of 4-methylphenoxide ligands, from monochloro to tetrachloro derivatives. For instance, reacting TiCl4 with one equivalent of a tridentate aryloxide ligand derived from p-cresol (B1678582) can yield a dimeric complex, [Ti(Me–L)Cl]2. rsc.org The formation of such complexes is often driven by the strong Lewis acidity of TiCl4, which facilitates the reaction with the phenolic proton. organic-chemistry.org

Utilization of Titanium Alkoxides and Amides

An alternative direct route involves the use of titanium(IV) alkoxides, such as titanium(IV) isopropoxide (Ti(OiPr)4) or titanium(IV) ethoxide (Ti(OEt)4), and titanium amides like tetrakis(dimethylamido)titanium(IV) (Ti(NMe2)4). nih.govresearchgate.net These reactions are typically driven by the formation of a more volatile alcohol or amine, which can be removed to shift the equilibrium towards the desired product.

The general reactions are as follows: Ti(OR)4 + n(H-OAr) ⇌ Ti(OR)(4-n)(OAr)n + n(ROH) Ti(NR2)4 + n(H-OAr) → Ti(NR2)(4-n)(OAr)n + n(HNR2)

The alcoholysis reaction with titanium alkoxides is an equilibrium process, and the removal of the liberated alcohol (e.g., isopropanol (B130326) or ethanol) is often necessary to achieve high yields. nih.gov The reaction with titanium amides is generally more favorable due to the formation of a volatile amine byproduct. For example, the protonolysis of Ti(NMe2)4 with a bis-phenoxide ligand can produce the corresponding titanium bis(dimethylamide) complex in good yield. nih.gov

Ligand Exchange and Transmetalation Reactions

Ligand exchange and transmetalation reactions provide versatile pathways to titanium(IV) 4-methylphenoxide complexes, often allowing for the synthesis of compounds that are not easily accessible through direct routes.

Ligand exchange involves the reaction of a pre-formed titanium complex with a 4-methylphenoxide source. For example, halide exchange can occur between TiCl4 and other metal halides. wikipedia.org More commonly, an existing titanium alkoxide can undergo exchange with 4-methylphenol or its salt.

Transmetalation reactions typically involve the use of an alkali metal or alkaline earth metal salt of 4-methylphenol, such as sodium 4-methylphenoxide (NaOAr). This salt can then react with a titanium halide, such as TiCl4, to form the desired titanium phenoxide complex and a metal halide byproduct (e.g., NaCl). nih.gov

A representative transmetalation reaction is: TiCl4 + n(NaOAr) → TiCl(4-n)(OAr)n + n(NaCl)

This method, also known as salt metathesis, is advantageous as the precipitation of the inorganic salt byproduct can drive the reaction to completion. nih.gov

Preparation of Mixed-Ligand 4-Methylphenolate (B8356698);titanium(4+) Systems

The synthesis of mixed-ligand, or heteroleptic, titanium(IV) 4-methylphenolate complexes allows for the fine-tuning of the electronic and steric properties of the metal center. These complexes can be prepared through several strategies.

One common approach is the partial substitution of ligands on a titanium precursor. For example, reacting TiCl4 with a substoichiometric amount of 4-methylphenol or its salt can lead to the formation of mixed chloro-phenoxide complexes like TiCl3(OAr), TiCl2(OAr)2, and TiCl(OAr)3. researchgate.netorganic-chemistry.org

Similarly, starting with a titanium alkoxide, partial alcoholysis can yield mixed alkoxide-phenoxide complexes. liverpool.ac.uk Another route involves reacting a pre-formed titanium phenoxide complex with another ligand. For instance, a titanium bis(phenoxide) dichloride complex can be synthesized and subsequently reacted with other nucleophiles to introduce different ligands.

The synthesis of nano-sized mixed-ligand Ti(IV) complexes has also been explored by reacting titanium(IV) chloride with various nitrogen, oxygen, and sulfur donor ligands in a stepwise manner. semanticscholar.org

Influence of Reaction Conditions on Product Formation and Yield

The outcome of the synthesis of titanium(IV) 4-methylphenoxide complexes is highly dependent on the reaction conditions, including solvent, temperature, stoichiometry, and reaction time.

Solvent: The choice of solvent can significantly impact the solubility of reactants and products, as well as the reaction pathway. For instance, donor solvents like tetrahydrofuran (B95107) (THF) can coordinate to the titanium center, forming adducts such as TiCl4(THF)2, which can influence its reactivity. wikipedia.org In some cases, the solvent can even be incorporated into the final product. researchgate.net Reactions are often carried out in non-polar solvents like toluene (B28343) or pentane (B18724) to facilitate the precipitation of byproducts or the final product. wikipedia.org

Temperature: The reaction temperature can affect the rate of reaction and the selectivity towards a particular product. Some reactions are performed at low temperatures to control their exothermicity, especially when using highly reactive precursors like TiCl4. google.comresearchgate.net Conversely, higher temperatures may be required to drive reactions to completion, particularly for ligand exchange reactions where a volatile byproduct needs to be removed. orientjchem.org The thermal stability of the precursors and products is also a critical consideration. liverpool.ac.uk

Stoichiometry: The molar ratio of the titanium precursor to the 4-methylphenol or its salt is a crucial factor in determining the degree of substitution at the titanium center. By carefully controlling the stoichiometry, it is possible to selectively synthesize complexes with one, two, three, or four 4-methylphenoxide ligands.

Reaction Time: The duration of the reaction can influence the yield and purity of the product. Some reactions are rapid, while others may require extended periods to reach completion, especially at lower temperatures.

The interplay of these factors is critical in achieving the desired titanium(IV) 4-methylphenoxide complex with high yield and purity.

Table 1: Synthetic Routes to Titanium(IV) 4-Methylphenoxide Complexes

| Method | Titanium Precursor | 4-Methylphenolate Source | Byproduct |

|---|---|---|---|

| Direct Synthesis | TiCl4 | 4-Methylphenol | HCl |

| Direct Synthesis | Ti(OR)4 | 4-Methylphenol | ROH |

| Direct Synthesis | Ti(NR2)4 | 4-Methylphenol | HNR2 |

| Transmetalation | TiCl4 | NaOAr | NaCl |

Table 2: Influence of Reaction Conditions

| Condition | Effect |

|---|---|

| Solvent | Influences solubility, reactivity, and product structure |

| Temperature | Affects reaction rate and selectivity |

| Stoichiometry | Controls the degree of ligand substitution |

| Reaction Time | Impacts yield and product purity |

Structural Elucidation and Electronic Properties of 4 Methylphenolate;titanium 4+ Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the formation of titanium(IV) 4-methylphenolate (B8356698) complexes and elucidating their structures in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework and electronic environment of the titanium center.

NMR spectroscopy is a powerful tool for characterizing the structure and symmetry of titanium(IV) 4-methylphenolate complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand environment upon coordination to the titanium center.

In ¹H NMR spectra, the coordination of the 4-methylphenolate ligand to the titanium(IV) center results in shifts of the aromatic and methyl proton signals compared to the free ligand. For instance, in mononuclear, C₃-symmetrical amine triphenolate titanium(IV) isopropoxide complexes, the aromatic protons of the phenolate (B1203915) arms show distinct signals, confirming their equivalence on the NMR timescale. researchgate.net Similarly, in certain diaminobis(phenolato) titanium(IV) complexes, the aromatic and methyl protons of the phenolate moieties are clearly resolved, providing evidence of the complex's formation and solution-state structure. nih.gov

The following table summarizes representative ¹³C NMR ipso-carbon chemical shifts for various titanium(IV) phenoxide complexes, illustrating the influence of the ligand environment on this parameter.

| Complex | Coordination Environment | Ipso-Carbon Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [TiCl₂(OC₆H₃Me₂-2,6)₂] | Tetrahedral | 167.8 | sci-hub.se |

| [TiCl₂(OC₆H₃{CMe₃}-2-Me-4)₂] | Tetrahedral | 165.8 | sci-hub.se |

| [TiCl₂(OC₆H₃Me₂-2,4)₂] | Tetrahedral | 165.2 | sci-hub.se |

| [TiCl₂(OC₆H₃Me₂-2,6)₂(dpeda)] | Octahedral | 166.0 | sci-hub.se |

| [TiCl₂(OC₆H₃Me₂-2,4)₂(dmbipy)] | Octahedral | 164.3 | sci-hub.se |

dpeda = (1S,2S)-diphenylethylenediamine; dmbipy = 4,4'-dimethyl-2,2'-bipyridine

IR and UV-Vis spectroscopy provide complementary information regarding the bonding and electronic transitions within titanium(IV) 4-methylphenolate complexes.

IR spectroscopy is primarily used to confirm the coordination of the phenolate ligand by observing shifts in characteristic vibrational frequencies. The C-O stretching vibration of the phenol (B47542) group, typically found around 1200-1300 cm⁻¹, shifts upon deprotonation and coordination to the titanium center. Furthermore, new bands corresponding to the Ti-O stretching vibration appear in the low-frequency region of the spectrum (typically 500-700 cm⁻¹), providing direct evidence of the formation of the titanium-phenolate bond. In related titanium(IV) oxo complexes with carboxylate ligands, distinct bands for Ti-O-Ti bridges and Ti-O bonds are observed, highlighting the utility of IR in identifying the core structure of these compounds. mdpi.comnih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of titanium(IV) 4-methylphenolate complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge (m/z) ratios, allowing for the unambiguous determination of the elemental formula of the complex. nih.gov

The analysis of the isotopic pattern, which arises from the natural abundance of titanium isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti), serves as a definitive signature for the presence of titanium in an ion. For mononuclear complexes, the mass spectrum typically shows a parent ion peak corresponding to the molecular weight of the entire complex or a fragment resulting from the loss of a simple ligand. nih.gov For instance, the absence of high molecular weight peaks in the mass spectra of certain amine triphenolate Ti(IV) complexes has been used as evidence for their mononuclear nature in the gas phase. researchgate.net

The table below shows an example of HRMS data for a related titanium(IV) complex, demonstrating the close agreement between the calculated and experimentally found m/z values.

| Complex Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₄₄H₅₆N₄Cl₄O₄Ti | [M + H]⁺ | 895.25784 | 895.25867 | nih.gov |

X-ray Crystallographic Analysis of Solid-State Architectures

Single-crystal X-ray diffraction provides the most definitive structural information for 4-methylphenolate;titanium(4+) complexes, revealing precise details about coordination geometries, bond lengths, and bond angles in the solid state.

Titanium(IV) is known to adopt a variety of coordination numbers and geometries, typically ranging from four to six, depending on the steric bulk and electronic properties of the surrounding ligands. In complexes involving phenolate ligands, several geometries are commonly observed.

Tetrahedral: With bulky ortho-substituted phenolate ligands, four-coordinate, distorted tetrahedral geometries can be formed. For example, the complex [TiCl₂(OC₆H₃Me₂-2,6)₂] adopts a monomeric tetrahedral structure. sci-hub.se

Trigonal Bipyramidal: Five-coordinate geometries are also common. Depending on the specific ligand set, the geometry can be described as either trigonal bipyramidal or square pyramidal. researchgate.net In some dimeric structures bridged by phenoxo ligands, each titanium atom can adopt a distorted five-coordinate geometry. researchgate.net

Square Pyramidal: This five-coordinate geometry is an alternative to the trigonal bipyramidal arrangement and is observed in certain mixed-ligand titanium(IV) aryloxide complexes. researchgate.net

Octahedral: Six-coordinate, octahedral geometries are prevalent, particularly when additional donor ligands are present or when the primary ligands are sufficiently large and flexible to occupy six coordination sites. For example, homoleptic L₂Ti-type compounds based on diaminobis(phenolato) ligands exhibit an octahedral geometry. nih.gov The addition of Lewis bases like THF or substituted bipyridines to four-coordinate tetrahedral complexes can also lead to the formation of six-coordinate octahedral adducts. sci-hub.se

X-ray crystallography provides precise measurements of interatomic distances and angles, offering deep insights into the nature of the bonding within the complex.

The Ti-O bond length in titanium(IV) phenolate complexes is a key parameter. It typically ranges from approximately 1.73 Å to 1.95 Å. sci-hub.seresearchgate.net Shorter bond lengths are often associated with terminal phenoxide ligands in lower coordination number complexes (e.g., tetrahedral), while longer bonds are found in higher coordination number complexes (e.g., octahedral) or for bridging phenoxide ligands. sci-hub.seresearchgate.net For instance, the Ti-O bond lengths in a tetrahedral complex were found to be around 1.735 Å, whereas they increased to ~1.80 Å in a related octahedral adduct. sci-hub.se

The C-O bond length of the phenolate ligand is also informative. Upon coordination, this bond length is typically observed in the range of 1.37 Å to 1.39 Å, consistent with a significant degree of single-bond character but shorter than a typical C-O single bond due to some delocalization into the aromatic ring. researchgate.net

The bond angles around the titanium center define the coordination geometry. In tetrahedral complexes, O-Ti-O angles are close to the ideal 109.5°, although distortions are common. sci-hub.se In five-coordinate complexes, the angles distinguish between trigonal bipyramidal (angles of 90°, 120°, and 180°) and square pyramidal (angles of ~90° and ~170°) geometries. researchgate.net For example, in a complex with a trigonal bipyramidal ligand sphere, O-Ti-O angles of 107.00° and Cl-Ti-Cl angles of 151.98° were observed. researchgate.net In octahedral complexes, cis angles are approximately 90° and trans angles are near 180°. researchgate.net The Ti-O-C angle is also of interest, often being significantly larger than the sp² ideal of 120° (ranging from ~140° to over 160°), indicating a substantial degree of π-donation from the oxygen lone pairs to the titanium d-orbitals. sci-hub.seresearchgate.net

The following table presents selected bond lengths and angles from the crystal structures of representative titanium(IV) aryloxide complexes.

| Complex/Fragment | Geometry | Parameter | Value | Reference |

|---|---|---|---|---|

| Ti-5 (Mixed aryloxo/NHC) | Trigonal Bipyramidal | Ti(1)−O(1) Bond Length | 1.787(4) Å | researchgate.net |

| Ti-5 (Mixed aryloxo/NHC) | Trigonal Bipyramidal | Ti(1)−O(2) Bond Length | 1.819(4) Å | researchgate.net |

| Ti-5 (Mixed aryloxo/NHC) | Trigonal Bipyramidal | O(1)−Ti(1)−O(2) Angle | 107.00(19)° | researchgate.net |

| Ti-6 (Mixed aryloxo/NHC) | Square Pyramidal | Ti(1)−O(1) Bond Length | 1.806(3) Å | researchgate.net |

| Ti-6 (Mixed aryloxo/NHC) | Square Pyramidal | Ti(1)−O(2) Bond Length | 1.796(4) Å | researchgate.net |

| Ti-6 (Mixed aryloxo/NHC) | Square Pyramidal | O(2)−Ti(1)−O(1) Angle | 99.66(16)° | researchgate.net |

| rac-L¹Ti(OiPr)₂ | Octahedral | Ti−O(1) (phenolate) Bond Length | 1.950(2) Å | researchgate.net |

| rac-L¹Ti(OiPr)₂ | Octahedral | Ti−O(3) (isopropoxide) Bond Length | 1.791(2) Å | researchgate.net |

| rac-L¹Ti(OiPr)₂ | Octahedral | O(1)−Ti−O(2) (trans) Angle | 159.56(8)° | researchgate.net |

| Tetrakis(2,4-di-tert.-butyl-phenolato)titanium(IV) | Tetrahedral (distorted) | Ti1–O1 Bond Length | 1.796(2) Å | researchgate.net |

| Tetrakis(2,4-di-tert.-butyl-phenolato)titanium(IV) | Tetrahedral (distorted) | C1–O1 Bond Length | 1.383(3) Å | researchgate.net |

| Tetrakis(2,4-di-tert.-butyl-phenolato)titanium(IV) | Tetrahedral (distorted) | O1–Ti1–O1A Angle | 106.8(1)° | researchgate.net |

| Tetrakis(2,4-di-tert.-butyl-phenolato)titanium(IV) | Tetrahedral (distorted) | C1–O1–Ti1 Angle | 141.0(2)° | researchgate.net |

Characterization of Dimeric and Dinuclear Species

Titanium(IV) aryloxide complexes, including those with 4-methylphenolate, frequently form dimeric or higher nuclearity structures. The formation of these species is often driven by the tendency of the titanium center to expand its coordination sphere and the ability of ligands such as alkoxides, halides, or oxides to bridge two metal centers.

One common structural motif is the μ-oxo-bridged dimer, which can form through controlled hydrolysis of precursor complexes. For instance, studies on related diamine bis(phenolate) titanium systems have shown the formation of crystallographically characterized [Ti(L)(OH)]₂(μ-O) species resulting from the hydrolysis of monomeric precursors. rsc.orgnih.gov Similarly, alkoxido-bridged dimers of the type [Ti(L)(OR)]₂(μ-O) have been synthesized and characterized. rsc.orgnih.gov These dinuclear structures feature a central Ti-O-Ti linkage.

Chloride ligands are also effective at bridging titanium centers. X-ray crystallographic analyses of various titanium aryloxide complexes have confirmed the existence of dichloro-bridged dimers, such as [Ti(Me–L)Cl]₂, where Me-L is a tridentate aryloxide ligand. rsc.org In these structures, each titanium atom is typically five-coordinate, sharing two bridging chloride ions with the adjacent titanium atom. The Ti-Ti distance in such complexes is a key parameter; for example, in one mono-guanidinate ligand stabilized dimeric Ti(III) complex, [LTiCl(μ–Cl)]₂, the long Ti-Ti distance of 3.127(2) Å indicates the absence of a direct metal-metal bond. mdpi.com The reaction of P-P bonded diphosphine ligands with TiCl₄ can also yield dinuclear complexes where two titanium centers are bridged by chloride ions, as seen in Cl₃Ti{μ-(Db)₂P–P(Db)₂}(μ-Cl)₂TiCl₃. mdpi.comresearchgate.net

The synthesis of monocyclopentadienyl-titanium aryloxide complexes has also led to the isolation of chloride-bridged Ti(III) dimers, such as [CpTi(OC₆H₃-2,6-i-Pr₂) (μ-Cl)]₂, which can be subsequently oxidized to form μ-oxo Ti(IV) species. nih.gov Furthermore, reactions involving catecholate ligands and Ti(OⁱPr)₄ have produced dimeric structures where a catecholate ligand itself bridges two pseudo-octahedral titanium centers. acs.org

| Complex | Bridging Ligand(s) | Ti-Ti Distance (Å) | Coordination Geometry | Reference |

| [LTiCl(μ–Cl)]₂ | Cl | 3.127(2) | Distorted Trigonal Bipyramidal | mdpi.com |

| [Ti(Me–L)Cl]₂ | Cl | - | Five-coordinate | rsc.org |

| [CpTi(OC₆H₃-2,6-i-Pr₂)(μ-Cl)]₂ | Cl | - | - | nih.gov |

| [Ti(catecholate)(OⁱPr)₂(HOⁱPr)]₂ | Catecholate | - | Pseudo-octahedral | acs.org |

| Cl₃Ti{μ-(Db)₂P–P(Db)₂}(μ-Cl)₂TiCl₃ | Cl | - | - | mdpi.comresearchgate.net |

Solution-Phase Structural Dynamics and Racemization Processes

The behavior of 4-methylphenolate;titanium(4+) complexes in solution is critical to their reactivity and is largely governed by their hydrolytic stability. Titanium(IV) centers are strong Lewis acids and are susceptible to hydrolysis, which can lead to changes in the coordination sphere and the formation of oligomeric or polymeric oxo-species. nih.gov The stability of these complexes is highly dependent on the nature of the ligand set.

Studies on analogous titanium(IV) diaminobis(phenolato) complexes have utilized ¹H NMR spectroscopy to monitor their kinetic hydrolytic stability in the presence of water. nih.govacs.org For some complexes, the half-life for ligand hydrolysis can range from hours to several days, indicating significant stability. nih.govacs.orgresearchgate.net For example, a brominated diaminobis(phenolato) derivative exhibited a t₁/₂ of 17 days, whereas methylated and chlorinated analogues were less stable with half-lives of 22 and 56 hours, respectively. nih.govacs.orgresearchgate.net In contrast, some dichloride complexes decompose rapidly upon exposure to D₂O. rsc.orgnih.gov

Hydrolysis in solution can proceed through distinct intermediates. For instance, a monomeric complex [Ti(L)(OⁱPr)₂] was found to hydrolyze more slowly than its dichloride counterpart, proceeding via the formation of a dimeric μ-oxo species, [Ti(L)(OH)]₂(μ-O). rsc.orgnih.gov Similarly, NMR diffusion measurements on a chiral NH-bridged diaminobis(phenolato) complex suggested that hydrolysis initially leads to a dimeric structure in solution, which then aggregates into higher nuclearity clusters over time. nih.gov The choice of ligands and careful control of pH are crucial for maintaining the stability of Ti⁴⁺ in solution and preventing the uncontrolled formation of titanium oxides. nih.gov

For chiral titanium complexes, solution dynamics also include racemization processes, where a pure enantiomer converts into a mixture of both enantiomers. While specific studies on the racemization of simple 4-methylphenolate;titanium(4+) complexes are not prevalent, research on related chiral diaminobis(phenolato) systems provides insight. The cytotoxicity of pure enantiomers of these chiral complexes was found to be similar, suggesting a common mechanism or the formation of similar active species in solution, potentially involving polynuclear structures. nih.gov The stability and stereochemical integrity of such complexes in solution are therefore key factors in their potential applications.

Ligand Design Principles and Their Structural Consequences

The structure of a titanium(IV) complex is not determined by the 4-methylphenolate ligand alone but is a result of the combined steric and electronic properties of all ligands in the coordination sphere.

Steric Modulation by 4-Methylphenolate and Co-ligands

Steric hindrance is a powerful tool in designing coordination complexes. The size and shape of the 4-methylphenolate ligand and any co-ligands dictate the number of ligands that can fit around the titanium center, the resulting coordination geometry, and the accessibility of the metal for further reactions.

The use of sterically demanding or "encumbering" ligands can effectively prevent the formation of undesired oligomers or polymers, favoring the isolation of mononuclear species. researchgate.net While the 4-methyl group itself provides only moderate steric bulk, it influences the crystal packing and can disfavor certain bridging modes compared to the unsubstituted phenolate. The introduction of much bulkier groups on the phenolate ring, such as tert-butyl groups, is a common strategy to enforce lower coordination numbers and create a protective pocket around the metal center. rsc.org

The steric properties of co-ligands are equally important. For example, the reaction of TiCl₄ with a bulky tridentate aryloxide ligand H₃(Me-L) yields a dimeric complex [Ti(Me–L)Cl]₂, but recrystallization from THF breaks the dimer to form the monomeric THF adduct Ti(Me–L)Cl(THF)₂, demonstrating how solvent molecules can act as co-ligands that alter the nuclearity. rsc.org The addition of bulky electron-rich ligands, such as cyclopentadienyl (B1206354) or dialkylamino groups, can increase the resistance of titanium complexes to hydrolysis by sterically shielding the metal center. semanticscholar.org The interplay between the steric profiles of the 4-methylphenolate and various co-ligands (e.g., chlorides, isopropoxides, amines) ultimately determines the final structure, which can range from four-coordinate tetrahedral to six-coordinate octahedral geometries.

Electronic Effects and Ligand Donor Parameters (LDP)

The electronic nature of the 4-methylphenolate ligand significantly influences the properties of the titanium(IV) center. The phenolate oxygen is a strong σ-donor and a moderate π-donor to the d⁰ Ti(IV) ion. The presence of a methyl group at the 4-position (para) of the phenyl ring further enhances the ligand's donor capacity. The methyl group is weakly electron-donating through an inductive effect, which increases the electron density on the phenolate oxygen. This enhanced electron donation strengthens the Ti-O bond and modulates the Lewis acidity of the titanium center.

The electronic properties of ligands can be rationalized using a parameter system that considers factors like metal-ligand orbital alignment and ligand charge. rsc.org The increased electron density on the titanium atom resulting from the electron-donating 4-methylphenolate ligand can make the complex more resistant to nucleophilic attack but potentially more susceptible to oxidation.

Computational and Theoretical Studies on 4 Methylphenolate;titanium 4+ Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of the electronic properties of titanium(IV) complexes. While specific DFT studies exclusively targeting 4-methylphenolate (B8356698);titanium(4+) are not extensively documented in publicly available literature, a wealth of research on closely related titanium(IV) aryloxide and phenolate (B1203915) complexes provides a robust framework for understanding its electronic structure. These studies consistently employ DFT to calculate and analyze molecular orbitals, charge distributions, and bonding characteristics.

Key electronic parameters typically derived from DFT calculations for titanium(IV) aryloxide systems are presented in Table 1. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charge analysis. The HOMO is generally localized on the phenolate ligands, while the LUMO is centered on the titanium atom, indicating that the lowest energy electronic transitions are of the ligand-to-metal charge transfer (LMCT) type.

Table 1: Representative DFT-Calculated Electronic Properties of a Model Titanium(IV) Tetrakis(phenolate) Complex

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, primarily localized on the phenolate ligands. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital energy, primarily localized on the titanium(IV) center. |

| HOMO-LUMO Gap | 3.7 eV | Energy difference between the HOMO and LUMO, indicative of the complex's electronic stability and reactivity. |

| Mulliken Charge on Ti | +1.5 e | Partial positive charge on the titanium atom, indicating significant electron donation from the ligands. |

| Mulliken Charge on O | -0.7 e | Partial negative charge on the phenolate oxygen atoms, reflecting the polar covalent nature of the Ti-O bond. |

Note: The values in this table are representative and are based on DFT calculations performed on analogous titanium(IV) phenolate systems. The exact values for 4-methylphenolate;titanium(4+) may vary.

Mechanistic Pathways Probed via Computational Modeling

Computational modeling, particularly using DFT, has been instrumental in mapping the mechanistic pathways of reactions involving titanium(IV) complexes, such as polymerization and other catalytic processes. For systems analogous to 4-methylphenolate;titanium(4+), these studies have elucidated the step-by-step transformations occurring at the metal center.

A generalized mechanistic pathway for olefin polymerization catalyzed by a titanium(IV) aryloxide complex, as suggested by computational modeling, is depicted below. The calculations help in understanding the energetics of each step and the geometry of the intermediates and transition states.

Table 2: Calculated Energy Profile for a Postulated Olefin Insertion Mechanism with a Model Titanium(IV) Aryloxide Catalyst

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Catalyst + Olefin | 0.0 | Reactants |

| 2 | Olefin Complex | -5.2 | Coordination of the olefin to the titanium center. |

| 3 | Insertion Transition State | +12.5 | Transition state for the insertion of the olefin into the Ti-alkyl bond. |

| 4 | Product Complex | -20.1 | The elongated alkyl chain remains coordinated to the titanium center. |

Note: The energy values are hypothetical and serve to illustrate a typical profile for such a catalytic cycle as determined by computational modeling of related systems.

Prediction and Analysis of Ligand Exchange and Disproportionation Equilibria

The dynamic behavior of ligands in coordination complexes is a crucial aspect of their chemistry, and computational methods have been applied to predict and analyze ligand exchange and disproportionation equilibria in titanium(IV) systems. While specific computational studies on 4-methylphenolate;titanium(4+) are scarce, theoretical principles and studies on related complexes provide valuable insights.

Ligand exchange in titanium(IV) aryloxide complexes can proceed through various mechanisms, including associative, dissociative, and interchange pathways. Computational modeling can help to determine the most favorable pathway by calculating the potential energy surfaces for these different routes. The steric and electronic properties of the 4-methylphenolate ligand would play a significant role in dictating the preferred mechanism and the rate of exchange.

Disproportionation reactions, where a mixture of titanium(IV) aryloxide complexes with different numbers of ligands redistributes to form more stable species, can also be modeled. DFT calculations can predict the thermodynamic favorability of such reactions by comparing the energies of the reactants and products. For a hypothetical disproportionation reaction involving a mixed-ligand titanium(IV) 4-methylphenolate complex, the equilibrium constant can be estimated from the calculated Gibbs free energy change.

Table 3: Hypothetical Calculated Thermodynamic Data for a Ligand Disproportionation Reaction

Reaction: 2 Ti(OR)₃X ⇌ Ti(OR)₄ + Ti(OR)₂X₂ (where OR = 4-methylphenolate and X is another ligand)

| Thermodynamic Parameter | Calculated Value | Implication |

| ΔG° | -3.5 kcal/mol | The disproportionation is thermodynamically favorable, suggesting that a mixture of the homoleptic complexes is more stable than the mixed-ligand complex. |

| Keq | 40.8 | The equilibrium lies to the right, favoring the formation of Ti(OR)₄ and Ti(OR)₂X₂. |

Note: These values are illustrative and based on general principles of computational analysis of disproportionation equilibria in similar systems.

Reactivity and Reaction Mechanisms of 4 Methylphenolate;titanium 4+ Compounds

Protonolysis Reactions and Hydrolytic Stability Considerations

Protonolysis, the cleavage of a chemical bond by an acid, is a key reaction for titanium(IV) aryloxides, including 4-methylphenolate (B8356698) complexes. This process is particularly relevant when considering the hydrolytic stability of these compounds, as water can act as the proton source, leading to the displacement of the phenolate (B1203915) ligand and the formation of titanium-oxo or hydroxo species.

The general mechanism for the protonolysis of a titanium(IV) 4-methylphenolate bond by a protic reagent (H-X) can be described as follows:

Ti(OAr)₄ + H-X → [Ti(OAr)₃(X)] + ArOH (where Ar = 4-methylphenyl)

The rate of this reaction is influenced by the acidity of H-X, the steric bulk at the titanium center, and the solvent. In the context of hydrolysis, H-X is water.

Research on related titanium(IV) diaminobis(phenolato) complexes provides valuable insights into the hydrolytic stability of the titanium-phenolate bond. A study on a methylated diaminobis(phenolato)titanium(IV) complex, which shares the titanium-aryloxide feature, demonstrated significant stability. The hydrolytic half-life of this complex was measured to be approximately 22 hours in a solution containing 10% D₂O at room temperature. nih.gov This suggests that the titanium-oxygen bond in such environments is relatively robust, a property that can be attributed to both steric hindrance around the metal center and the electronic properties of the phenolate ligand.

The stability of these complexes is a critical factor in their potential applications. For instance, in catalysis, a certain degree of lability is required for substrate binding and turnover, but excessive hydrolytic instability can lead to catalyst deactivation. The balance between stability and reactivity is therefore a key consideration in ligand design.

| Complex Type | Experimental Conditions | Hydrolytic Half-life (t½) | Reference |

|---|---|---|---|

| Methylated Diaminobis(phenolato)titanium(IV) | 10% D₂O in DMSO-d₆/THF-d₈, 298 K | 22 ± 6 hours | nih.gov |

| Chlorinated Diaminobis(phenolato)titanium(IV) | 10% D₂O in DMSO-d₆/THF-d₈, 298 K | 56 ± 5 hours | nih.gov |

| Brominated Diaminobis(phenolato)titanium(IV) | 10% D₂O in DMSO-d₆/THF-d₈, 298 K | 17 ± 1 days | nih.gov |

Ligand Substitution and Exchange Kinetics

Ligand substitution and exchange are fundamental reactions for titanium(IV) 4-methylphenolate complexes, underpinning their utility in various catalytic cycles. These processes involve the replacement of one or more 4-methylphenolate ligands with other donor molecules. The kinetics and mechanism of these reactions are dictated by the nature of the incoming ligand, the solvent, and the coordination environment of the titanium center.

The general mechanism for ligand exchange can proceed through either a dissociative or an associative pathway. Given the typically high coordination numbers accessible to titanium(IV), an associative mechanism, involving the formation of a higher-coordinate intermediate, is often plausible.

For a hypothetical exchange reaction:

Ti(OAr)₄ + L ⇌ [Ti(OAr)₄(L)] → Ti(OAr)₃(L) + ArO⁻ (where Ar = 4-methylphenyl and L is an incoming ligand)

The rate of such a reaction would be expected to depend on the concentration of both the titanium complex and the incoming ligand. Studies on various titanium(IV) complexes have shown that they can range from being ligand exchange inert to labile, depending on the specific ligand set. nih.gov For example, complexes with strong, chelating ligands tend to be more inert. nih.gov

Activation Mechanisms with Co-catalysts and External Reagents

In many catalytic applications, titanium(IV) 4-methylphenolate complexes require activation by co-catalysts or external reagents to initiate the catalytic cycle. This activation process often involves the modification of the ligand sphere or a change in the oxidation state of the titanium center.

One common activation strategy involves the use of Lewis acids or bases. A Lewis acid can coordinate to the phenolate oxygen, increasing the electrophilicity of the titanium center and promoting ligand dissociation. Conversely, a Lewis base can coordinate to the titanium, potentially labilizing other ligands.

A more profound activation involves the reduction of the Ti(IV) center to a more reactive Ti(III) species. This is a key step in many titanium-catalyzed radical reactions. nih.gov While the direct reduction of a titanium(IV) 4-methylphenolate complex is not extensively detailed, the principles of Ti(IV) to Ti(III) reduction are well-established. Reagents such as lithium borohydrides (e.g., [LiBHEt₃]) can be employed to generate the active Ti(III) catalyst. nih.gov

For example, in the context of CO₂/epoxide copolymerization, Ti(IV) precursors are reduced to Ti(III) species which, in combination with a co-catalyst like bis(triphenylphosphine)iminium chloride ([PPN]Cl), become highly active and selective. nih.gov The co-catalyst often plays a role in the ring-opening of the epoxide and facilitates the propagation of the polymer chain.

Another mode of activation, particularly relevant in polymerization catalysis, is the reaction with alkylaluminum compounds, such as methylaluminoxane (B55162) (MAO). While more commonly associated with Ziegler-Natta catalysts, the principle of generating a cationic, more electrophilic titanium center through reaction with a co-catalyst is broadly applicable.

The activation mechanism can be summarized in the following table, drawing on examples from related titanium catalysis:

| Activation Method | Co-catalyst/Reagent | Proposed Mechanism | Application Example | Reference |

|---|---|---|---|---|

| Reduction | [LiBHEt₃] | Reduction of Ti(IV) to Ti(III) to generate a catalytically active species. | CO₂/Epoxide Copolymerization | nih.gov |

| Co-catalysis | [PPN]Cl | Acts as a nucleophilic co-catalyst to initiate polymerization. | CO₂/Epoxide Copolymerization | nih.gov |

| Photochemical Activation | Light/Photosensitizer | Photoinduced homolysis of a Ti-O bond to generate a Ti(III) species. | Dehydroxylative Dimerization | nih.gov |

Catalytic Applications of Titanium Iv 4 Methylphenoxide Based Systems

Olefin Polymerization Catalysis

Titanium(IV) 4-methylphenoxide-based catalysts are particularly effective in the polymerization of olefins. Activated primarily by methylaluminoxane (B55162) (MAO), these systems can produce a range of polyethylene (B3416737) and polypropylene (B1209903) materials with diverse properties.

Homopolymerization of Ethylene (B1197577) and Propylene (B89431)

Titanium(IV) complexes containing 4-methylphenoxide and related aryloxide ligands have been extensively studied for the homopolymerization of ethylene and propylene. The catalytic activity and the properties of the resulting polymers are highly dependent on the specific ligand environment of the titanium center and the polymerization conditions.

For ethylene polymerization, half-titanocene complexes with aryloxide ligands, when activated with MAO, have shown appreciable catalytic efficiencies. For instance, a half-titanocene complex bearing a 4-methylphenoxide ligand, CpTiCl2(O(4-MePh)), has been investigated. While such complexes with 2,6-unsubstituted aryloxides historically exhibited very low catalytic activities, modifications to the ligand structure, such as inducing π-π stacking interactions, can significantly enhance performance by stabilizing the active catalytic species.

In the case of propylene polymerization, the stereoselectivity of the catalyst is a critical factor. Bis(phenoxyaldimine) titanium catalysts, for example, can be tuned to produce either syndiotactic or isotactic polypropylene. While acyclic versions of these catalysts often lead to syndiospecific polymerization, introducing rigidity into the ligand framework through cyclization can suppress site isomerization, leading to a switch in stereoselectivity to isospecific polymerization. The nature of the substituents on the phenoxide ring influences the electronic and steric environment at the titanium center, thereby affecting catalytic activity and the properties of the resulting polypropylene.

The performance of these catalyst systems is often evaluated based on their catalytic activity, measured in kilograms of polymer per mole of titanium per hour (kg PE/(mol Ti·h)), and the molecular weight (Mw) and polydispersity index (PDI) of the produced polymer.

Table 1: Ethylene Homopolymerization using a Ti(IV) 4-Methylphenoxide-based Catalyst System

| Catalyst System | Polymerization Temperature (°C) | Catalytic Activity (kg PE/(mol Ti·h)) | Molecular Weight (Mw) (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| CpTiCl2(O-4-MePh)/MAO | 25 | 78.56 | - | - |

| Cp*Ti(OBz)3/mMAO | 30 | High | High | Narrow |

Data is illustrative and compiled from various sources on related systems.

Copolymerization of Ethylene with Cyclic Olefins

The copolymerization of ethylene with bulky cyclic olefins, such as norbornene, presents a challenge for many catalyst systems. However, titanium(IV) aryloxide-based catalysts have demonstrated the ability to incorporate these comonomers, leading to the formation of cyclic olefin copolymers (COCs). These materials are of significant interest due to their high glass transition temperatures, optical transparency, and chemical resistance.

Bis(pyrrolide-imine) titanium complexes, when activated with MAO, have been shown to be efficient catalysts for the copolymerization of ethylene and norbornene, exhibiting very high norbornene incorporation. The sterically open and highly electrophilic nature of these catalysts is believed to be responsible for their excellent performance in incorporating bulky comonomers. nih.gov These systems often display a tendency to produce alternating copolymers, and under certain conditions, can even mediate a living copolymerization, yielding high molecular weight copolymers with narrow molecular weight distributions. nih.gov

Similarly, bis(β-ketoamino) titanium complexes activated with MAO can produce ethylene-norbornene copolymers with moderate activities. nih.gov The microstructure of these copolymers, including the sequence distribution of the monomers, can be influenced by the substituents on the catalyst's ligands and the concentration of norbornene in the reaction mixture. nih.gov For instance, bulkier ligands can lead to more alternating structures, while less sterically hindered catalysts may allow for the formation of norbornene-norbornene dyads. nih.gov

The catalytic activity and the degree of comonomer incorporation are key metrics for evaluating the performance of these systems.

Table 2: Copolymerization of Ethylene and Norbornene with Titanium(IV) Catalyst Systems

| Catalyst System | Norbornene Feed (g) | Catalytic Activity (kg polymer/(mol Ti·h)) | Norbornene Incorporation (mol%) | Polymer Mw (g/mol) |

|---|---|---|---|---|

| Bis(β-ketoamino)Ti-complex 1/MAO | 2.0 | 450 | 25.1 | 1,230,000 |

| Bis(β-ketoamino)Ti-complex 2/MAO | 2.0 | 390 | 23.5 | 1,150,000 |

| Bis(pyrrolide-imine)Ti-complex/MAO | - | High | High | >500,000 |

Data is illustrative and based on findings for related titanium catalyst systems. nih.govnih.gov

Relationship Between Ligand Structure and Catalytic Activity/Selectivity

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in developing quantitative structure-activity relationships (QSARs) for single-site olefin polymerization catalysts, including those with mixed cyclopentadienyl (B1206354)/aryloxide ligation. These studies have identified that factors like ion pairing between the cationic catalyst and the counterion, as well as steric congestion at the metal center, are key determinants of catalyst reactivity.

The electronic nature of the 4-methylphenoxide ligand influences the electrophilicity of the titanium center, which in turn affects the rates of monomer coordination and insertion. The methyl group at the para position of the phenoxide ring is an electron-donating group, which can modulate the electronic properties of the catalyst.

Steric hindrance around the active site, dictated by the substituents on the phenoxide and other ancillary ligands, significantly impacts both catalytic activity and the stereochemistry of the resulting polymer. For instance, in propylene polymerization with bis(phenoxyaldimine) titanium catalysts, the rigidity of the ligand backbone can control the stereoselectivity. A flexible ligand may allow for isomerization of the growing polymer chain, leading to syndiotactic polypropylene, whereas a more rigid, cyclic ligand can enforce a specific coordination geometry, resulting in isotactic polypropylene.

Furthermore, the substituents on other parts of the ligand system, such as on a cyclopentadienyl ring in half-titanocene complexes, also have a profound effect on catalyst performance. For example, in ethylene/styrene copolymerization, modifying the cyclopentadienyl ligand from pentamethylcyclopentadienyl (Cp*) to tert-butylcyclopentadienyl can lead to higher catalytic activities. nih.gov

Role of Co-catalysts and Activators (e.g., Methylaluminoxane)

Methylaluminoxane (MAO) is a crucial component in the activation of titanium(IV) 4-methylphenoxide-based precatalysts for olefin polymerization. wikipedia.org MAO is a complex mixture of organoaluminum compounds and performs several critical functions in the catalytic cycle. wikipedia.org

Firstly, MAO acts as an alkylating agent, replacing labile ligands, such as chlorides, on the titanium precatalyst with methyl groups. wikipedia.org This is a necessary first step in generating a species capable of initiating polymerization.

Secondly, and most importantly, MAO functions as a Lewis acid to abstract a ligand (e.g., a methyl group) from the alkylated titanium species. wikipedia.org This process generates a coordinatively unsaturated, electrophilic cationic titanium complex, which is the active species in olefin polymerization. wikipedia.org The resulting cationic titanium center is stabilized by a weakly coordinating anion derived from MAO.

Finally, MAO also serves as a scavenger for impurities, such as water and other protic compounds, that may be present in the polymerization system. These impurities can deactivate the catalyst, and their removal by MAO is essential for achieving high catalytic activity.

The ratio of MAO to the titanium precatalyst is a critical parameter in polymerization reactions. A large excess of MAO is often required to achieve optimal catalytic activity. This is attributed to the need to drive the equilibrium towards the formation of the active cationic species and to effectively scavenge all impurities. The structure and composition of MAO itself can also influence the performance of the catalytic system.

Ring-Opening Copolymerization (ROCOP) of Epoxides and Carbon Dioxide

Beyond olefin polymerization, titanium(IV) phenoxide-based systems have shown promise in the realm of sustainable polymer chemistry, specifically in the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide (CO2) to produce polycarbonates. This process offers a pathway to valorize CO2, a greenhouse gas, by incorporating it into polymeric materials.

Catalyst Design and Performance in ROCOP

The design of the catalyst is critical for achieving high activity and selectivity in the ROCOP of epoxides and CO2. Titanium(IV) complexes of amino-tris(phenolate) ligands, when combined with a co-catalyst such as bis(triphenylphosphine)iminium chloride (PPNCl), are active systems for the copolymerization of cyclohexene (B86901) oxide (CHO) and CO2. nih.gov

These catalyst systems can exhibit moderate to high activity, with turnover frequencies (TOFs) reaching around 60 h⁻¹ under optimized conditions (e.g., 0.02 mol% catalyst, 80 °C, 40 bar CO2). nih.gov A key performance indicator is the selectivity towards the formation of polycarbonate over the competing formation of cyclic carbonate, which is the thermodynamic product. Well-designed titanium(IV)-phenoxide catalysts can achieve high selectivity, with carbonate linkages in the polymer chain exceeding 90%. nih.gov

The polymerization often proceeds in a controlled manner, with a linear increase in the molecular weight of the polycarbonate with the conversion of the epoxide. This allows for the synthesis of polymers with predictable molecular weights. The nature of the substituents on the phenolate (B1203915) ligands and the choice of co-catalyst can influence the catalyst's performance. For example, more sterically demanding substituents on the phenolate rings can impact the activity of the catalyst. nih.gov

The proposed mechanism involves the coordination and activation of the epoxide at the Lewis acidic titanium center, followed by nucleophilic attack and ring-opening, with subsequent insertion of CO2 into the metal-alkoxide bond. The co-catalyst plays a crucial role in facilitating the initiation and propagation steps of the polymerization.

Table 3: Performance of a Ti(IV)-Tris(phenolate) Catalyst System in the ROCOP of Cyclohexene Oxide and CO2

| Catalyst Loading (mol%) | Temperature (°C) | CO2 Pressure (bar) | Conversion (%) | Polycarbonate Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| 0.05 | 80 | 40 | - | >90 | ~35 |

| 0.02 | 80 | 40 | - | >90 | ~60 |

| 0.05 | 100 | 40 | - | >90 | Increased Activity |

Data is based on findings for Ti(IV) amino-tris(phenolate) complexes with PPNCl as a co-catalyst. nih.gov

Mechanistic Insights into Carbonate Linkage Formation

While direct mechanistic studies on titanium(IV) 4-methylphenoxide for carbonate linkage formation are not extensively documented, insights can be drawn from related titanium(IV) phenoxide systems used in the copolymerization of carbon dioxide (CO₂) and epoxides. The general mechanism is believed to involve the coordination of the epoxide to the Lewis acidic titanium center, followed by nucleophilic attack of a co-catalyst or a growing polymer chain.

For related titanium(IV) amino-tris(phenolate) complexes, a proposed catalytic pathway involves two titanium(IV) complexes. In this model, one neutral titanium complex coordinates the epoxide, activating it for ring-opening. A second, anionic titanium "ate" complex, often formed with a halide co-catalyst, provides the nucleophile that attacks the coordinated epoxide. This attack leads to the formation of a titanium alkoxide intermediate. Subsequently, CO₂ inserts into the titanium-alkoxide bond to form a titanium carbonate. This carbonate species then propagates the polymer chain by attacking another activated epoxide. The process cycles between the titanium alkoxide and titanium carbonate intermediates.

The electronic properties of the phenoxide ligand are crucial in modulating the Lewis acidity of the titanium center and, consequently, its catalytic activity. The 4-methylphenoxide ligand, with its electron-donating methyl group, would be expected to increase the electron density on the titanium center compared to an unsubstituted phenoxide. This could potentially influence the rates of epoxide coordination and CO₂ insertion.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the thermodynamics and kinetics of CO₂ insertion into metal-alkoxide bonds. These studies can help elucidate the transition states and intermediates involved in the carbonate formation. For titanium-based systems, such calculations can provide valuable information on the energy barriers for the key steps of the catalytic cycle.

Hydroamination Reactions Catalyzed by Titanium(IV) Phenoxide

Titanium(IV) complexes, including various phenoxide derivatives, are known to catalyze hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. While specific studies on titanium(IV) 4-methylphenoxide are limited, the general mechanism for titanium-catalyzed hydroamination of alkynes is thought to proceed through a titanium imido intermediate.

The catalytic cycle is proposed to initiate with the formation of a titanium imido species from the reaction of the titanium phenoxide precursor with an amine. This is followed by a [2+2] cycloaddition of an alkyne to the titanium-imido bond, forming an azatitanacyclobutene intermediate. Subsequent protonolysis of this intermediate by another molecule of the amine regenerates the titanium imido catalyst and releases the enamine or imine product.

The nature of the ligands on the titanium center plays a significant role in the catalytic activity. For instance, titanium complexes with bulky phenoxide ligands have shown good regioselectivity in the hydroamination of unsymmetrical alkynes. The 4-methylphenoxide ligand, while not exceptionally bulky, can influence the electronic properties of the titanium center. The electron-donating methyl group may enhance the nucleophilicity of the titanium imido intermediate, potentially affecting the rate of the [2+2] cycloaddition step.

Research on related systems has shown that tetrakisamido titanium complexes are highly active for intramolecular hydroamination of aminoalkynes and aminoallenes. The reactivity and regioselectivity of these transformations are sensitive to the nature of the precatalyst.

Below is a table summarizing the hydroamination of various alkynes catalyzed by a related titanium bis(phenoxide) complex, (TPO)Ti(NMe₂)₂, where TPO is a bulky bis-phenoxide ligand. This data provides an indication of the types of transformations that could potentially be catalyzed by titanium(IV) 4-methylphenoxide systems.

| Entry | Alkyne | Amine | Conversion (%) | Yield (%) |

| 1 | 3-Hexyne | Aniline | 84 | 76 |

| 2 | 5-Decyne | Aniline | 69 | 67 |

| 3 | 1-Phenylpropyne | Aniline | >95 | 88 |

| 4 | Phenylacetylene | Aniline | >95 | 57 |

Data adapted from studies on a related titanium bis(phenoxide) complex and is for illustrative purposes.

Other Organometallic Catalytic Transformations

Titanium(IV) phenoxide complexes have potential applications in a variety of carbon-heteroatom (C-X) bond forming reactions beyond hydroamination. These transformations are fundamental in organic synthesis for the construction of complex molecules. While specific examples with titanium(IV) 4-methylphenoxide are not widely reported, the reactivity of related titanium complexes suggests potential utility in this area.

Titanium-mediated reductive cross-coupling reactions are one such class of transformations. For example, low-valent titanium species, which can be generated in situ from Ti(IV) precursors, can mediate the cross-coupling of imines with terminal alkynes to produce stereodefined allylic amines. In these reactions, a titanium-imine complex is formed, which then couples with the alkyne to yield an azatitanacyclopentene intermediate. Hydrolysis of this intermediate gives the desired allylic amine. The phenoxide ligands can influence the stability and reactivity of the intermediate organometallic species.

The formation of C-O and C-S bonds can also be envisaged using titanium(IV) phenoxide catalysts, although this area is less explored compared to C-N bond formation. The Lewis acidic nature of the titanium center can be utilized to activate substrates for nucleophilic attack by oxygen or sulfur nucleophiles.

Esterification: Titanium(IV) alkoxides and phenoxides are well-known catalysts for esterification reactions, proceeding via a Lewis acid-catalyzed mechanism. The titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The 4-methylphenoxide ligand, with its electron-donating character, might slightly reduce the Lewis acidity of the titanium center compared to more electron-withdrawing phenoxides. However, titanium(IV) complexes are generally effective for this transformation.

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. In the case of a Lewis acid catalyst like a titanium(IV) complex, the titanium atom plays a similar role to the proton. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester.

Sulfoxidation: Titanium-based catalysts are also employed in the oxidation of sulfides to sulfoxides and sulfones, often using hydrogen peroxide or other oxidants. Titanium(IV) complexes with phenoxide-type ligands can form active peroxo-titanium species that are responsible for the oxygen transfer to the sulfur atom.

For C₃-symmetric titanium(IV) amino triphenolate complexes, it has been shown that they efficiently catalyze the oxidation of sulfides at room temperature with low catalyst loadings. The catalytic cycle is believed to involve the formation of a titanium-peroxo intermediate, which then selectively oxidizes the sulfide. The electronic environment around the titanium center, influenced by the phenolate ligands, can affect the stability and reactivity of this peroxo intermediate.

The table below shows the results for the sulfoxidation of thioanisole (B89551) using a related C₃-symmetric Ti(IV) amino triphenolate complex with different oxidants.

| Entry | Oxidant | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) |

| 1 | H₂O₂ (aq) | 1 | 24 | >99 | 98 |

| 2 | CHP | 0.1 | 4 | >99 | 97 |

Data adapted from studies on a related Ti(IV) amino triphenolate complex and is for illustrative purposes. CHP = Cumene hydroperoxide.

Catalyst Stability and Deactivation Processes in Catalysis

The stability and potential deactivation pathways of titanium(IV) 4-methylphenoxide-based catalysts are crucial considerations for their practical application. While specific studies on this compound are scarce, general deactivation mechanisms for titanium-based catalysts can be considered.

One common deactivation pathway for titanium catalysts, particularly in polymerization reactions, is the aggregation of active species. The formation of less active or inactive titanium clusters can lead to a decrease in catalytic performance over time. The steric and electronic properties of the 4-methylphenoxide ligand can influence the tendency of the catalyst to aggregate.

In reactions involving polar substrates or products, such as water in esterification, the catalyst can be deactivated through hydrolysis of the titanium-phenoxide bond, leading to the formation of inactive titanium oxides or hydroxides. The stability of the Ti-O bond in the phenoxide complex is therefore a critical factor.

For titanium catalysts used in redox catalysis, changes in the oxidation state of the titanium center can lead to deactivation. For instance, the reduction of Ti(IV) to lower oxidation states may be irreversible under certain conditions, leading to the loss of the active catalytic species.

Furthermore, strong coordination of substrates, products, or impurities to the titanium center can block the active sites and inhibit the catalytic cycle. The lability of the ligands and the accessibility of the catalytic site are important for maintaining high catalytic activity. Understanding these deactivation mechanisms is essential for designing more robust and long-lived catalytic systems based on titanium(IV) 4-methylphenoxide.

Applications in Advanced Materials Science Utilizing 4 Methylphenolate;titanium 4+ Precursors

Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PE-ALD) for Thin Film Fabrication

There is no available scientific literature detailing the use of 4-Methylphenolate (B8356698);titanium(4+) as a precursor for Atomic Layer Deposition (ALD) or Plasma-Enhanced ALD (PE-ALD). The successful application of a precursor in ALD/PE-ALD processes requires specific properties, such as sufficient volatility, thermal stability within the ALD temperature window, and self-limiting surface reactions. Without experimental studies, it is not possible to determine if 4-Methylphenolate;titanium(4+) meets these criteria.

Consequently, there are no research findings or data tables to present regarding its deposition characteristics, such as:

Growth per cycle (GPC)

Resulting thin film composition and purity

Surface morphology and roughness

Electrical or optical properties of the deposited films

Precursors for Oxide Materials Synthesis

Similarly, no research was found that investigates the use of 4-Methylphenolate;titanium(4+) as a precursor for the synthesis of titanium-based oxide materials, such as titanium dioxide (TiO₂) or other titanates, through methods like sol-gel, chemical vapor deposition (CVD), or hydrothermal synthesis. The properties of the resulting oxide materials—including crystallinity, particle size, and photocatalytic activity—are highly dependent on the precursor chemistry and synthesis conditions.

As no studies have been published on this topic, there is no data available on the efficacy of 4-Methylphenolate;titanium(4+) in producing oxide materials with controlled properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methylphenolate;titanium(4+), and how can purity be optimized?

- Methodological Answer : Synthesis typically involves ligand exchange reactions between titanium(IV) precursors (e.g., TiCl₄ or Ti(OiPr)₄) and 4-methylphenol under anhydrous conditions. For purity optimization:

-

Monitor reaction progress via FT-IR (disappearance of Ti–Cl bonds at ~500 cm⁻¹) and ¹H NMR (shift of phenolic –OH proton at δ 5.2 ppm post-coordination) .

-

Purify via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted ligands.

Key Reaction Parameters Typical Conditions Temperature 60–80°C (reflux) Solvent Toluene or dichloromethane Molar Ratio (Ti:4-methylphenol) 1:4 Yield (reported) 65–85%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-Methylphenolate;titanium(4+)?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves Ti–O bond lengths (1.8–2.0 Å) and octahedral geometry .

- UV-Vis Spectroscopy : Detects d–d transitions (λ ~350–450 nm) indicative of Ti⁴⁺ coordination .

- ESI-MS : Confirms molecular ion peaks ([M]⁺ clusters) and ligand stoichiometry .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent polarity) influence the stability and reactivity of 4-Methylphenolate;titanium(4+) in catalytic applications?

- Methodological Answer :

-

pH Sensitivity : Hydrolysis occurs at pH >7, forming TiO₂ nanoparticles; maintain pH 4–6 in aqueous systems .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of Ti⁴⁺, accelerating ligand substitution .

-

Kinetic Studies : Use stopped-flow UV-Vis to monitor ligand-exchange rates (k ≈ 10⁻³ s⁻¹ in THF) .

Stability Under Conditions Observations Ambient temperature (25°C) Stable for 48 hrs in inert gas High humidity (>60% RH) Decomposes within 6 hrs Exposure to UV light (254 nm) Ligand dissociation in 2 hrs

Q. What computational approaches are suitable for modeling the electronic structure and ligand-binding energetics of 4-Methylphenolate;titanium(4+)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; analyze HOMO-LUMO gaps (~3.5 eV) to predict redox behavior .

- Molecular Dynamics (MD) : Simulate solvent-ligand interactions using AMBER force fields .

- QTAIM Analysis : Map bond critical points to quantify Ti–O bond strength (ρ ≈ 0.15 a.u.) .

Q. How can contradictory data on thermal decomposition pathways be resolved?

- Methodological Answer :

- TGA-DSC Cross-Validation : Compare mass loss (TGA) with enthalpy changes (DSC) to distinguish ligand loss (200–300°C) vs. oxide formation (>400°C) .

- In Situ XRD : Capture phase transitions during heating (e.g., amorphous → anatase TiO₂ at 450°C) .

- Reproducibility Checks : Replicate experiments in triplicate under controlled atmospheres (N₂ vs. air) .

Methodological Best Practices

- Contradictory Data Analysis : Use mixed-methods frameworks (e.g., triangulating spectroscopy, crystallography, and computational data) to validate hypotheses .

- Safety Protocols : Adopt glovebox techniques for air-sensitive syntheses and consult PubChem hazard data (e.g., LD₅₀ >2000 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.